
N,N-diéthyl-2-(4-méthoxyphénoxy)éthanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds like N,N-diethyl-2-(4-methoxyphenoxy)ethanamine typically involves various synthetic routes, with contaminants facilitating the identification of the synthetic route, origin of precursors, and manufacture location. These contaminants result from the multitude of synthetic pathways using a variety of precursors and reagents, producing by-products, intermediates, and impurities (Stojanovska et al., 2013).
Molecular Structure Analysis
The structural analysis of molecules like N,N-diethyl-2-(4-methoxyphenoxy)ethanamine is crucial for understanding their chemical behavior and properties. Techniques such as mass spectrometry and spectroscopy are often employed to elucidate their structure. For instance, the electron impact (EI) and electron capture negative ionization (ECNI) mass spectra can provide insights into the molecular structure, as seen in studies of related compounds (Hites, 2008).
Chemical Reactions and Properties
Chemical reactions involving compounds like N,N-diethyl-2-(4-methoxyphenoxy)ethanamine may include interactions with radicals, ions, and other entities, significantly impacting their chemical properties. The reactivity of methoxyphenols, for instance, includes interactions with OH and NO3 radicals, highlighting the importance of understanding these reactions for environmental and health considerations (Liu et al., 2022).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure, including aspects like solubility, phase behavior, and thermal stability. These properties are crucial for applications in various fields, including pharmaceuticals and materials science.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with biological systems, are key to understanding the potential applications and environmental impacts of compounds like N,N-diethyl-2-(4-methoxyphenoxy)ethanamine. Their role as potential environmental estrogens, for example, underscores the need for detailed chemical property analysis (Cummings, 1997).
Applications De Recherche Scientifique
Traitement du cancer
“N,N-diéthyl-2-(4-méthoxyphénoxy)éthanamine”, également connu sous le nom de DPPE ou de tesmilifène, a été étudié pour son utilisation potentielle dans le traitement du cancer . Dans un essai de phase III randomisé pour le cancer du sein métastatique utilisant la doxorubicine avec ou sans DPPE, l'ajout de DPPE a entraîné une amélioration significative de la survie globale . On pense qu'il potentialise l'effet antinéoplasique des médicaments cytotoxiques .
Ciblage des cellules initiatrices de tumeurs mammaires
Le DPPE s'est avéré cibler les cellules initiatrices de tumeurs mammaires (TIC) . À des concentrations physiologiquement atteignables, le traitement avec le DPPE seul a réduit la formation de sphéroïdes tumoraux et la viabilité des cellules cancéreuses mammaires CD44+:CD24−/low . Il a induit l'apoptose préférentiellement dans les cellules CD44+:CD24−/low .
Potentialisation de la cytotoxicité par les médicaments antinéoplasiques
Des modèles précédents ont impliqué le DPPE dans la potentialisation de la cytotoxicité par les médicaments antinéoplasiques . Il a été démontré qu'une exposition continue à des doses pharmacologiquement atteignables de DPPE tue efficacement les cellules initiatrices de tumeurs dans quatre modèles différents de cancer du sein .
Inhibition de la liaison de l'histamine au CYP 3A4
L'analogue du tamoxifène DPPE a été impliqué dans l'inhibition de la liaison de l'histamine au CYP 3A4 . Le CYP 3A4 est une isoenzyme du P450 qui métabolise plusieurs agents antinéoplasiques .
Inhibition des glycoprotéines P impliquées dans la multirésistance
Le DPPE a également été impliqué dans l'inhibition des glycoprotéines P impliquées dans la multirésistance . Cela pourrait potentiellement améliorer l'efficacité de certains médicaments en empêchant leur expulsion des cellules .
Recherche chimique
“this compound” et ses composés apparentés sont disponibles pour la recherche scientifique . Ils sont utilisés dans diverses études chimiques et pharmaceutiques .
Mécanisme D'action
Mode of Action
It is known that the compound can increase the permeability of primary mouse cerebral endothelial cell monolayers . This suggests that it may interact with cellular membranes or associated proteins, but the exact mechanism remains to be elucidated.
Result of Action
N,N-diethyl-2-(4-methoxyphenoxy)ethanamine has been reported to increase the permeability of primary mouse cerebral endothelial cell monolayers . This suggests that the compound may have effects at the cellular level, potentially influencing cell signaling or transport processes.
Analyse Biochimique
Biochemical Properties
N,N-diethyl-2-(4-methoxyphenoxy)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP1A1 . These interactions involve binding to the active sites of these enzymes, influencing their catalytic activities. The compound also affects the permeability of cell membranes, as observed in primary mouse cerebral endothelial cell monolayers .
Cellular Effects
N,N-diethyl-2-(4-methoxyphenoxy)ethanamine has notable effects on various types of cells and cellular processes. It has been found to preferentially kill breast tumor-initiating cells, enhancing the cytotoxic effects of antineoplastic drugs . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it induces apoptosis in CD44+CD24−/low breast cancer cells, affecting their viability and tumorigenic potential .
Molecular Mechanism
The molecular mechanism of N,N-diethyl-2-(4-methoxyphenoxy)ethanamine involves several key interactions at the molecular level. It binds to cytochrome P450 enzymes, inhibiting or activating their catalytic activities . This compound also interacts with histamine at cytochrome P450 3A4 and other isozymes, modulating their activities . Additionally, it affects gene expression by inducing apoptosis in specific cell types, such as breast tumor-initiating cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-diethyl-2-(4-methoxyphenoxy)ethanamine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Continuous exposure to this compound has been shown to reduce tumorsphere formation and viability of breast cancer cells . The kinetics of its effects vary depending on the cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of N,N-diethyl-2-(4-methoxyphenoxy)ethanamine vary with different dosages in animal models. At physiologically attainable concentrations, it effectively kills tumor-initiating cells . Higher doses may lead to toxic or adverse effects. The compound’s efficacy and safety profile depend on the dosage and duration of exposure.
Metabolic Pathways
N,N-diethyl-2-(4-methoxyphenoxy)ethanamine is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A1 . These metabolic interactions influence the compound’s bioavailability and activity. The compound’s metabolism also affects the levels of various metabolites and the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of N,N-diethyl-2-(4-methoxyphenoxy)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interactions with these transporters influence its localization and accumulation within different cellular compartments . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
N,N-diethyl-2-(4-methoxyphenoxy)ethanamine exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within cells, influenced by targeting signals and post-translational modifications . These localization patterns affect the compound’s activity and function, contributing to its overall biochemical and cellular effects.
Propriétés
IUPAC Name |
N,N-diethyl-2-(4-methoxyphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-14(5-2)10-11-16-13-8-6-12(15-3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZFBUCCQBMMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950264 | |
| Record name | N,N-Diethyl-2-(4-methoxyphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2759-98-0 | |
| Record name | 2-(4-Methylphenoxy)triethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-2-(4-methoxyphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-[(2-Chloro-6-fluorophenyl)methyl]-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea](/img/structure/B1221976.png)
![4-[7-(3-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine](/img/structure/B1221977.png)
![4-[[(4-Tert-butylphenyl)-oxomethyl]amino]-3-methyl-2-sulfanylidene-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1221978.png)
![2-[[4-(4-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1221979.png)
![1-[[(4-Bromo-2-methyl-3-pyrazolyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B1221980.png)
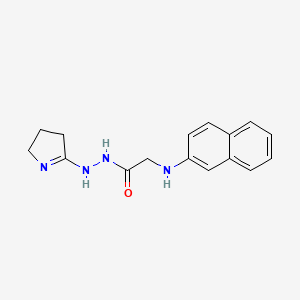
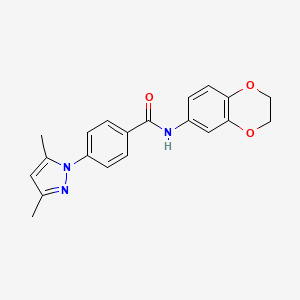
![N-[3-[(2-phenyl-4-quinazolinyl)amino]phenyl]acetamide](/img/structure/B1221986.png)
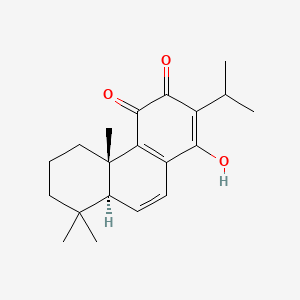
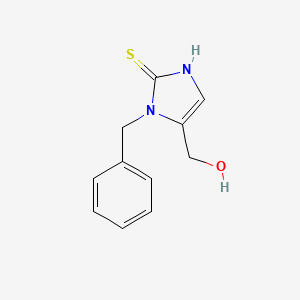

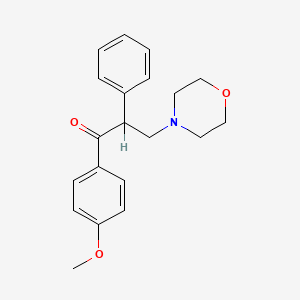
![[2-[(2,6-dimethyl-4-morpholinyl)-oxomethyl]phenyl]-(1H-imidazol-2-yl)methanone](/img/structure/B1221998.png)